(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromine atom can participate in halogen bonding, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-bromo-2-methylphenyl)-2-(methylamino)ethanol: This compound is similar in structure but contains a methylamino group instead of an amino group.
(2R)-2-(3-bromo-2-methylphenyl)ethanol: Lacks the amino group, making it less versatile in certain reactions.
(2R)-2-amino-2-(3-chloro-2-methylphenyl)ethan-1-ol hydrochloride: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.
Uniqueness
The presence of both an amino group and a bromine-substituted aromatic ring in (2R)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol hydrochloride makes it unique. This combination allows for diverse chemical modifications and interactions, enhancing its utility in various fields.
Properties
CAS No. |
2728725-66-2 |
---|---|
Molecular Formula |
C9H13BrClNO |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
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